
N-(tetracosanoyl)-1-deoxysphinganine
Vue d'ensemble
Description
N-(tetracosanoyl)-1-deoxysphinganine is a type of 1-deoxysphingolipid (1-deoxySL), which are atypical sphingolipids that can be formed through the alternate substrate usage of the enzyme serine palmitoyltransferase (SPT). These lipids are known to be neurotoxic and have been implicated in various neuropathies, including hereditary sensory and autosomal neuropathy type 1 (HSAN1), a progressive peripheral axonopathy. The exact functions of 1-deoxysphingolipids are not fully understood, but they are recognized as potentially harmful substances that can contribute to sensory and autonomic neuropathies when elevated due to inherited SPT mutations. They are also associated with conditions such as diabetes, non-alcoholic steatohepatitis, serine deficiencies, and other diseases .
Synthesis Analysis
The synthesis of this compound involves the enzyme SPT, which can use l-alanine as an alternative substrate to produce 1-deoxysphinganine. This base is then rapidly N-acylated to form 1-deoxy-"ceramides" with unusual biophysical properties. The presence of these 1-deoxysphingolipids in both endogenous production and as components of food suggests a complex interplay between dietary intake and metabolic pathways .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the absence of the hydroxyl group at the first carbon, which is a distinctive feature of 1-deoxysphingolipids compared to traditional sphingolipids. This structural difference is crucial as it confers unique biophysical properties to the molecule and is associated with its neurotoxic effects .
Chemical Reactions Analysis
This compound can be metabolized downstream to 1-deoxydihydroceramide. The inhibition of ceramide synthase has been shown to protect neurons from cell death mediated by 1-deoxysphinganine, indicating that the metabolism of these lipids is a critical factor in their neurotoxicity. Furthermore, 1-deoxysphinganine modulates important cytoskeletal regulatory components and is involved in the cleavage of specific proteins, such as the conversion of p35 to p25 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, it is mentioned that 1-deoxysphingolipids have very uncommon biophysical properties, which likely influence their interaction with cellular components and their role in disease pathogenesis. The neurotoxic effects of 1-deoxysphinganine include rapid neuronal cytoskeleton disruption, modulation of cytoskeletal regulatory components, and targeting of N-methyl-d-aspartate receptor (NMDAR) signaling in an age-dependent manner .
Applications De Recherche Scientifique
Biomarker for Type 2 Diabetes
N-(tetracosanoyl)-1-deoxysphinganine and its derivatives like 1-deoxysphinganine have been identified as novel biomarkers for type 2 diabetes. Elevated plasma levels of these compounds are associated with the disease, and their presence compromises the functionality of insulin-producing cells. This compromises glucose-stimulated insulin secretion and induces cytotoxicity in cells (Zuellig et al., 2014).
Impact on Mitochondrial Function
1-Deoxysphingolipids, including 1-deoxysphinganine, localize to mitochondria, causing mitochondrial fragmentation and dysfunction. This suggests that the mitochondrial enrichment of N-acylated metabolites of 1-deoxysphinganine may contribute to neurotoxicity seen in diabetic neuropathy and hereditary sensory and autonomic neuropathy type 1 (HSAN1) (Alecu et al., 2016).
Role in Neurotoxicity
1-Deoxysphingolipids, particularly 1-deoxysphinganine, are implicated in causing neurotoxicity. They induce rapid neuronal cytoskeleton disruption and affect cell survival, potentially playing a critical role in the pathogenesis of hereditary sensory neuropathy type 1 (HSAN1) (Güntert et al., 2016).
Involvement in Autophagy and Inflammation
1-Deoxysphingolipids, including 1-deoxysphinganine, can induce autophagosome and lysosome accumulation, triggering NLRP3 inflammasome activation. This links the pathophysiology of 1-deoxysphingolipids to inflammation and the innate immune system, highlighting their role in various cell types beyond just neurons (Lauterbach et al., 2020).
Propriétés
IUPAC Name |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h40-41,44H,4-39H2,1-3H3,(H,43,45)/t40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDCLRQOABWOQP-WVILEFPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



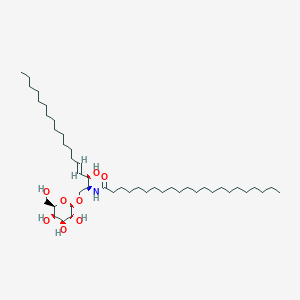
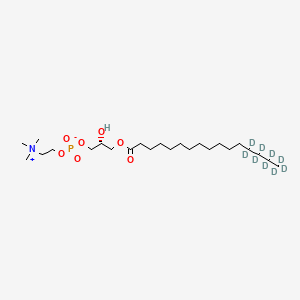

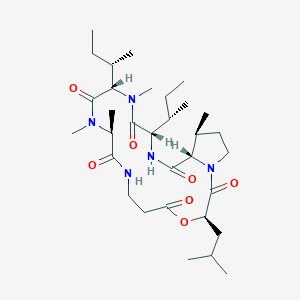

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
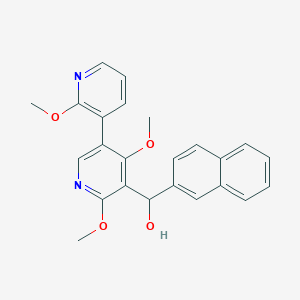
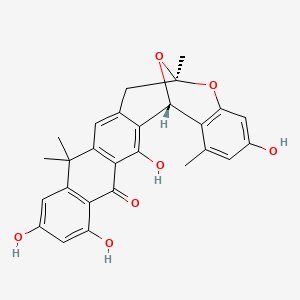

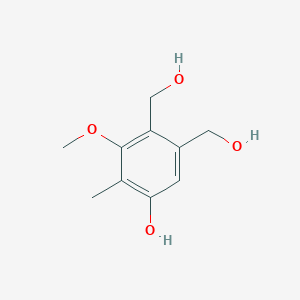
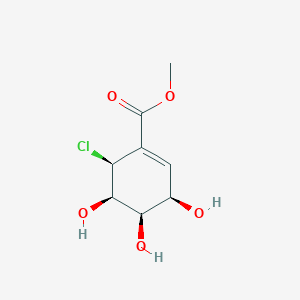
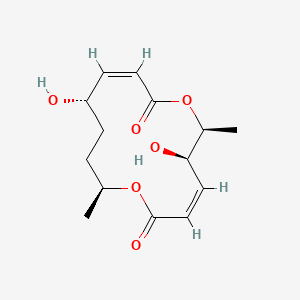

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)